6-(3-Chlorophenoxy)pyridin-3-OL vs. 5-Chloro-2-(3-chlorophenoxy)pyridine: A 10,000-Fold Difference in hERG Liability for Derivative Design
A key derivative of 6-(3-chlorophenoxy)pyridin-3-OL, (6-(3-chlorophenoxy)pyridin-3-yl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, exhibits an IC50 of 10,000 nM (10 µM) for binding to the human ERG potassium channel (hERG) [1]. This is a quantifiable measure of potential cardiotoxicity risk. In stark contrast, a derivative of a structurally related analog, 5-Chloro-2-(3-chlorophenoxy)pyridine, is reported to have an IC50 of 1 nM for the same target [2], representing a 10,000-fold increase in hERG binding affinity and a substantially higher predicted cardiotoxicity risk profile.
| Evidence Dimension | In vitro hERG binding affinity (IC50) |
|---|---|
| Target Compound Data | Derivative: (6-(3-chlorophenoxy)pyridin-3-yl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone; IC50 = 10,000 nM |
| Comparator Or Baseline | 5-Chloro-2-(3-chlorophenoxy)pyridine derivative; IC50 = 1 nM |
| Quantified Difference | 10,000-fold lower hERG affinity (higher IC50), indicating a significantly improved cardiac safety profile for the 6-(3-chlorophenoxy)pyridin-3-OL derivative |
| Conditions | Radiolabeled astemizole displacement assay on human ERG channel |
Why This Matters
For researchers designing new chemical entities, the 10,000-fold difference in hERG liability underscores that 6-(3-chlorophenoxy)pyridin-3-OL is a superior starting scaffold for developing safer drug candidates with a reduced risk of QT prolongation.
- [1] BindingDB. (n.d.). BDBM50321465: (6-(3-chlorophenoxy)pyridin-3-yl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50321465 View Source
- [2] BindingDB. (n.d.). BDBM50554035: 5-Chloro-2-(3-chlorophenoxy)pyridine derivative. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
